Acridina (D9)

Descripción general

Descripción

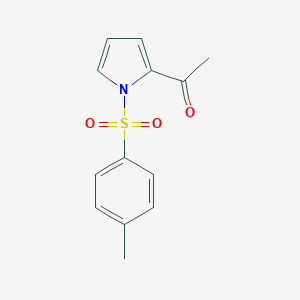

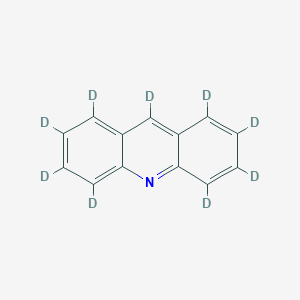

Acridine (D9) is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .

Synthesis Analysis

Acridine is separated from coal tar by extracting with dilute sulfuric acid . New 1,3-dihydroxyacridine-9-carboxylic acids were obtained by Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol) . Their bromination and azo-coupling reactions were studied .Molecular Structure Analysis

The molecular formula of Acridine (D9) is C13H9N . The molecular weight is 188.27 g/mol . The InChI isInChI=1S/C13H9N/c1-3-7-12-10 (5-1)9-11-6-2-4-8-13 (11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D . Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Their interaction with DNA and ability of selectively identifying numerous biologically useful ions has cemented exploitability of the acridone nucleus in modern day therapeutics .Physical And Chemical Properties Analysis

Acridine (D9) is a small colorless needle-like crystalline solid . It is slightly soluble in hot water and slightly denser than water . It sublimes before melting when heated .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

La acridina y sus derivados han sido ampliamente estudiados por sus propiedades farmacológicas. Se sabe que intercalan el ADN y se utilizan junto con sustancias bioactivas como los inhibidores de proteínas de reparación del ADN para prevenir el cáncer y mejorar los resultados del tratamiento. El desarrollo de derivados de acridina tiene como objetivo mejorar la potencia terapéutica y la selectividad .

Agentes Anticonvulsivos

Se han sintetizado nuevos oxadiazoles 1,2,4 basados en acridona como posibles agentes anticonvulsivos. Estos compuestos forman parte de la investigación en curso para desarrollar nuevos tratamientos para los trastornos convulsivos .

Investigación Biológica

La acridina es un punto focal en la investigación biológica debido a su capacidad de donar electrones y sus propiedades biológicas. Abre nuevas vías en la investigación basada en la farmacología y la biología de la aminoacridina .

Agentes Antitumorales

Los compuestos de acridina, especialmente los complejos de acridina-platino (Pt), han mostrado especificidad en el objetivo de ciertas secuencias de ADN, lo que los convierte en posibles agentes antitumorales. El núcleo de 9-anilinoacridina es particularmente significativo ya que se intercala con el ADN .

Ciencia de Materiales

Los derivados de acridina se están explorando para su uso en la creación de materiales luminosos. Su estructura rígida, planaridad y alta estabilidad térmica los convierten en candidatos adecuados para aplicaciones de ciencia de materiales .

Investigación en Quimioterapia

En la investigación en quimioterapia, se están estudiando los derivados de oro de tiourea de acridina y acridinona por su eficacia contra líneas celulares como MDA-MB-231, SK-BR-3 y MCF-7, que se utilizan comúnmente en estudios de cáncer .

Mecanismo De Acción

Target of Action

Acridine (D9) primarily targets DNA and acetylcholinesterase (AChE) . The unique planar ring structure of acridine allows it to act as a DNA intercalator . It also shows binding with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE .

Mode of Action

Acridine (D9) interacts with its targets primarily through intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction is facilitated by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The intercalation of acridine into DNA affects various biological processes involving DNA and related enzymes . It can inhibit topoisomerase or telomerase enzymes, which play crucial roles in DNA replication and repair . This disruption of normal DNA processes can lead to cell death, particularly in cancer cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of acridine (D9) are critical for its bioavailability . Acridine (D9) has been shown to penetrate the blood-brain barrier, making it potentially useful for treating CNS tumors or neurodegenerative diseases . The bioavailability of acridine (D9) was calculated to be 83.8% .

Result of Action

The interaction of acridine (D9) with its targets leads to various molecular and cellular effects. Its anticancer activity is particularly notable, with many acridine derivatives having been synthesized and tested for antitumor activity . Normal cells, such as human lymphocytes and Chinese hamster V79 cells, were found to be more susceptible to acridine (D9) than certain human cancer cell lines .

Action Environment

The action, efficacy, and stability of acridine (D9) can be influenced by environmental factors . For instance, the reductive environment in tumor cells can lead to the formation of partially hydrogenated acridines . Moreover, the compound’s action may be affected by its interaction with other bioactive substances, such as DNA repair protein inhibitors .

Safety and Hazards

Direcciones Futuras

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Análisis Bioquímico

Biochemical Properties

Acridine (D9) derivatives are known for their unique physical and chemical properties, biological activities, and industrial applications . They interact with different biomolecular targets due to their semi-planar heterocyclic structure . The unique planar ring structure allows acridine derivatives to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .

Cellular Effects

Acridine (D9) and its derivatives have shown high cytotoxic activity . They act against various cell lines such as MDA-MB-231, SK-BR-3, and MCF-7 . The photocytotoxicity of propyl acridine acts against leukemia cell lines . Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences .

Molecular Mechanism

The mode of action of Acridine (D9) is principally due to DNA intercalation . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix . This eventually causes the helical structure to unwind .

Temporal Effects in Laboratory Settings

In laboratory settings, Acridine (D9) has shown promising anti-tumor effects against UDP-UGT’s . Over time, the effects of this product may change due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Acridine (D9) vary with different dosages . For instance, several bis(acridine-4-carboxamide) compounds caused adequate growth delays in vivo in the colon 38 tumor models at considerably lower dosages .

Metabolic Pathways

During metabolism, Acridine (D9) is usually converted to more hydrophilic species by oxidation . A formation of practically insoluble acridones can also appear . In tumor cells, the reductive environment can provide partially hydrogenated acridines .

Transport and Distribution

Acridine (D9) is transported and distributed within cells and tissues . Pharmacokinetic data collected at time intervals following a 60 mg/kg oral dose of acridine showed both compounds penetrate the blood–brain barrier yielding peak concentrations .

Subcellular Localization

The subcellular distributions of Acridine (D9) at different drug concentrations were investigated . The NDPI-MS imaging results indicate that Acridine (D9) was accumulated in lysosomes . Additionally, a distinguished subcellular distribution pattern of ethacridine from Acridine (D9) could be visualized .

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterioacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acridine-d9 suitable for studying electron spin echo envelope modulation (ESEEM) in zero magnetic field?

A1: Acridine-d9, when embedded in a suitable matrix like fluorene-h10, forms a system where its photoexcited triplet state can be effectively studied using optically detected magnetic resonance (ODMR) [, ]. This technique, coupled with ESEEM, allows for investigating the interaction between the electron spin of the excited acridine-d9 molecule and the surrounding nuclear spins, even in the absence of a strong external magnetic field. The deuteration of Acridine (replacing hydrogens with deuteriums) minimizes the interference from hydrogen nuclei, allowing for a clearer observation of the nitrogen quadrupole splitting in the ESEEM spectrum [].

Q2: What key differences in ESEEM spectra were observed between high and zero magnetic field measurements of Acridine-d9?

A2: The research highlighted qualitative differences in the ESEEM effect observed in the Acridine-d9 triplet state when measured under low-field versus high-field conditions []. These differences stem from the distinct behavior of the total spin angular momentum operator and the hyperfine interaction in these varying magnetic field regimes. At zero field, the total spin angular momentum operator dominates, while at high fields, the hyperfine interaction plays a more significant role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.